molecular formula C7H16N2O B12942114 (2,4-Dimethylmorpholin-3-yl)methanamine

(2,4-Dimethylmorpholin-3-yl)methanamine

Cat. No.: B12942114
M. Wt: 144.21 g/mol
InChI Key: SMMKAUJFHDARGL-UHFFFAOYSA-N
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Description

(2,4-Dimethylmorpholin-3-yl)methanamine is a morpholine derivative featuring a six-membered morpholine ring substituted with two methyl groups at positions 2 and 4 and a methanamine (-CH2NH2) group at position 3. This compound is structurally related to bioactive amines and may serve as a precursor or pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2,4-dimethylmorpholin-3-yl)methanamine

InChI

InChI=1S/C7H16N2O/c1-6-7(5-8)9(2)3-4-10-6/h6-7H,3-5,8H2,1-2H3

InChI Key

SMMKAUJFHDARGL-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylmorpholin-3-yl)methanamine typically involves the reaction of morpholine derivatives with suitable alkylating agents. One common method is the alkylation of 2,4-dimethylmorpholine with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .

Industrial Production Methods

Industrial production of (2,4-Dimethylmorpholin-3-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, amine oxides, and reduced amine compounds .

Scientific Research Applications

(2,4-Dimethylmorpholin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of (2,4-Dimethylmorpholin-3-yl)methanamine and their distinguishing features:

Compound Name Substituents on Morpholine Ring Additional Groups Molecular Formula Molecular Weight Key References
(4-Methylmorpholin-3-yl)methanamine 4-methyl None C6H14N2O 130.19
{4-[(3-methylphenyl)methyl]morpholin-2-yl}methanamine 4-(3-methylbenzyl) Benzyl group at position 4 C14H20N2O 244.33
(4-(1-Phenylethyl)morpholin-2-yl)methanamine 4-(1-phenylethyl) Phenylethyl at position 4 C13H20N2O 220.31
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine Morpholine fused with thiolane Sulfur-containing ring C9H18N2OS 202.32
{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine Morpholine-ethoxy chain Ethoxy-phenyl linkage C13H20N2O2 236.31

Key Observations :

  • Substitution Position: The placement of methyl groups (e.g., 2,4-dimethyl vs. 4-methyl) significantly alters steric and electronic properties.
  • Bulkier Groups : Compounds like {4-[(3-methylphenyl)methyl]morpholin-2-yl}methanamine introduce aromatic bulk, which may enhance binding affinity in receptor interactions but reduce solubility .
  • Heterocyclic Modifications : The thiolane-morpholine hybrid in [3-(Morpholin-4-yl)thiolan-3-yl]methanamine introduces sulfur, which could influence redox properties or metabolic stability .

Implications for (2,4-Dimethylmorpholin-3-yl)methanamine :

  • The methanamine group could serve as a hydrogen bond donor, facilitating interactions with biological targets.

Physicochemical Properties

Property (2,4-Dimethylmorpholin-3-yl)methanamine (Estimated) (4-Methylmorpholin-3-yl)methanamine [3-(Morpholin-4-yl)thiolan-3-yl]methanamine
Molecular Formula C7H16N2O C6H14N2O C9H18N2OS
Molecular Weight ~144.21 130.19 202.32
logP (Predicted) ~1.2 ~0.8 ~1.5
Water Solubility Moderate High Low

Notes:

  • The additional methyl group in the target compound increases hydrophobicity compared to (4-Methylmorpholin-3-yl)methanamine.
  • Thiolane-containing analogs (e.g., ) exhibit higher molecular weights and lower solubility due to sulfur’s polarizability.

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